Liothyronine I-123

Description

Liothyronine I-123 (also referred to as iodine-123 liothyronine) is a radioiodinated compound used primarily in nuclear medicine for diagnostic imaging of thyroid disorders, including thyroid cancer and functional thyroid tissue assessment. It is a gamma-emitting radiopharmaceutical with a half-life of 13.2 hours and a principal photon energy of 159 keV, which optimizes image resolution while minimizing patient radiation exposure .

This compound is administered orally or intravenously and selectively accumulates in thyroid tissue via the sodium-iodide symporter (NIS). Its primary clinical applications include:

- Pre-therapy imaging for differentiated thyroid cancer (DTC) to localize residual thyroid tissue or metastases .

- Thyroid scintigraphy to evaluate thyroid function and nodular activity, particularly in patients with ambiguous biochemical results .

- Preparation for radioiodine therapy (RAI), where it aids in determining the optimal therapeutic dose of I-131 by avoiding the "stunning" effect associated with diagnostic I-131 .

Patients undergoing this compound imaging must discontinue thyroid hormone replacements (e.g., levothyroxine, liothyronine) for 3–6 weeks and adhere to a low-iodine diet to enhance radiotracer uptake .

Properties

CAS No. |

60345-90-6 |

|---|---|

Molecular Formula |

C15H12123I3NO4 |

Molecular Weight |

638.98 |

IUPAC Name |

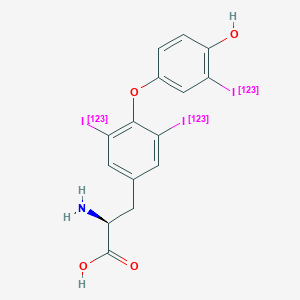

(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4 |

InChI Key |

AUYYCJSJGJYCDS-BSMUNAEPSA-N |

SMILES |

N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Liothyronine I-123; (123I)-Triiodothyronine; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Liothyronine I-123 involves the incorporation of iodine-123 into the triiodothyronine molecule. Iodine-123 is produced in a cyclotron by proton irradiation of xenon-124, which absorbs a proton and loses a neutron to form xenon-123. This xenon-123 then decays to iodine-123 . The iodine-123 is then chemically incorporated into the triiodothyronine molecule through an iodination reaction.

Industrial Production Methods

Industrial production of iodine-123 typically involves the use of a cyclotron, where xenon-124 is irradiated with protons. The resulting iodine-123 is then purified and used in the synthesis of this compound. The production process requires careful handling and precise control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Liothyronine I-123 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodine species.

Reduction: Reduction reactions can convert iodine-123 to other oxidation states.

Substitution: Iodine-123 can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various iodine oxides, while substitution reactions can yield different halogenated derivatives .

Scientific Research Applications

Liothyronine I-123 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in biological studies to investigate thyroid hormone metabolism and function.

Medicine: Utilized in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT) to evaluate thyroid function and detect thyroid disorders.

Industry: Applied in the development of new radiopharmaceuticals and imaging agents for various medical applications

Mechanism of Action

The mechanism of action of Liothyronine I-123 involves its uptake by the thyroid gland, where it is incorporated into thyroid hormones. The radioactive decay of iodine-123 emits gamma radiation, which can be detected using imaging techniques like SPECT. This allows for the visualization of thyroid function and morphology. The molecular targets include thyroid hormone receptors and transporters involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Clinical Implications :

- Concordance Rates: I-123 and post-treatment I-131 scans show 89% agreement for thyroid bed residues and 86% for bone metastases but only 61% for lymph nodes and 39% for lung metastases, highlighting I-123’s limitations in detecting certain metastases .

- Advantages of I-131 : Essential for therapeutic efficacy and detecting occult metastases missed by I-123 .

This compound vs. Technetium-99m Pertechnetate (Tc-99m)

Tc-99m is a gamma-emitting tracer used for rapid thyroid imaging. Key distinctions include:

Clinical Implications :

- Discordant Findings : 33% of cases show discrepancies, with Tc-99m often misidentifying "hot" lesions as benign compared to I-123 .

- Metabolic Interference : Tc-99m uptake is unaffected by recent iodine exposure, making it suitable for patients unable to adhere to low-iodine diets .

This compound vs. Ortho-Iodohippurate (OIH) I-123/I-131

OIH-I-123 is a renal imaging agent compared with its I-131 counterpart:

| Parameter | OIH-I-123 | OIH-I-131 |

|---|---|---|

| Photon Yield | Higher (improved image quality) | Lower (poorer resolution) |

| Extraction Ratio | 0.65 (86% of PAH) | 0.67 (88% of PAH) |

| Radiation Dose | Lower | Higher |

Clinical Implications :

- OIH-I-123 provides comparable diagnostic accuracy to I-131 with superior imaging quality, enabling reliable renal plasma flow estimation .

This compound vs. I-124

I-124 is a positron-emitting isotope used in PET/CT imaging:

| Parameter | This compound | I-124 |

|---|---|---|

| Imaging Modality | SPECT/CT | PET/CT |

| Availability | Widely accessible | Limited to specialized centers |

| Spatial Resolution | Lower | Higher (superior for small lesions) |

Clinical Implications :

- I-123 remains the standard for SPECT-based thyroid imaging due to its accessibility and established protocols, while I-124 is reserved for research or complex cases requiring PET quantification .

Q & A

Q. What are the critical considerations for synthesizing Liothyronine I-123 with high radiochemical purity?

Methodological Answer:

- Use iodine-123 isotope labeling under controlled conditions (e.g., pH, temperature) to minimize impurities. Validate purity via high-performance liquid chromatography (HPLC) coupled with gamma detection .

- Ensure proper shielding during synthesis to reduce radiation-induced degradation. Characterize intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers optimize this compound uptake protocols for thyroid imaging studies?

Methodological Answer:

Q. What experimental controls are essential for validating this compound binding specificity in dopamine transporter studies?

Methodological Answer:

- Include normal control subjects and parkinsonian cohorts to establish baseline binding ratios. Co-register SPECT images with MRI for anatomical accuracy .

- Validate results using competitive binding assays with unlabeled Liothyronine to confirm receptor specificity .

Advanced Research Questions

Q. How can discrepancies in this compound uptake measurements between SPECT and MRI-based normalization be resolved?

Methodological Answer:

- Compare template-based normalization (e.g., SPM8 software with I-123 FP-CIT templates) versus MRI-guided methods. Use paired t-tests to identify regional binding variations (e.g., substriatal vs. frontal cortical disparities) .

- Apply scatter correction techniques (e.g., dual-energy window methods) to reduce cross-talk in simultaneous Tc-99m/I-123 imaging .

Q. What statistical approaches are recommended for analyzing this compound’s therapeutic efficacy in hypothyroidism trials?

Methodological Answer:

- Conduct multivariate sensitivity analyses to evaluate cost-effectiveness ratios (ICERs), focusing on variables like treatment response probability and annual drug costs .

- Use health utility surveys (e.g., EQ-5D-5L) to quantify quality-of-life outcomes and integrate these into Markov models for long-term cost-utility assessments .

Q. How can AI enhance the interpretation of this compound SPECT images in neurodegenerative studies?

Methodological Answer:

Q. What methodologies address the ethical challenges in longitudinal this compound studies involving human subjects?

Methodological Answer:

- Obtain informed consent detailing radiation exposure risks and anonymize participant data to comply with GDPR or HIPAA standards .

- Include diversity criteria (e.g., age, comorbidities) in participant selection to reduce bias and improve generalizability .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting findings in this compound’s binding affinity across different populations?

Methodological Answer:

- Perform subgroup analyses stratified by demographic factors (e.g., ethnicity, thyroid status). Use meta-regression to identify confounding variables .

- Replicate studies in independent cohorts, applying identical imaging protocols and statistical thresholds (e.g., p<0.05 with Bonferroni correction) .

Q. What validation protocols ensure the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.